1,4-Dinitrosopiperazine-2-carboxylic acid
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Overview
Description
1,4-Dinitrosopiperazine-2-carboxylic acid is a heterocyclic compound with the chemical formula C₅H₈N₄O₄. It is a derivative of both piperazine and carboxylic acid, featuring a piperazine ring with two nitroso groups and a carboxylic acid group. This compound holds significant importance in contemporary chemistry due to its intriguing properties, which have promising applications across various fields such as materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dinitrosopiperazine-2-carboxylic acid typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitrous acid under controlled conditions to introduce the nitroso groups. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitrosopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted piperazine compounds .
Scientific Research Applications
1,4-Dinitrosopiperazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dinitrosopiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitrosopiperazine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Piperazine-2-carboxylic acid: Lacks the nitroso groups, resulting in different reactivity and biological properties.
1,4-Dinitrosopiperazine-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different solubility and reactivity.
Uniqueness
1,4-Dinitrosopiperazine-2-carboxylic acid is unique due to the presence of both nitroso and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
98236-74-9 |
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Molecular Formula |
C5H8N4O4 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
1,4-dinitrosopiperazine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N4O4/c10-5(11)4-3-8(6-12)1-2-9(4)7-13/h4H,1-3H2,(H,10,11) |
InChI Key |
LCUQXJLYRWEDID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1N=O)C(=O)O)N=O |
Origin of Product |
United States |
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